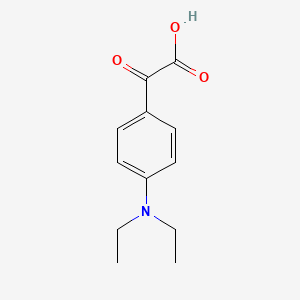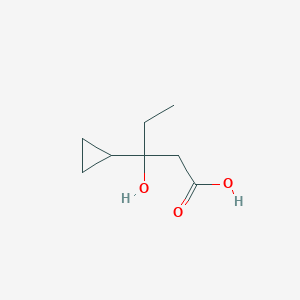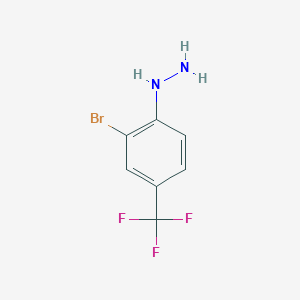![molecular formula C9H12BrCl2N3 B13582608 (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom attached to an imidazo[1,2-a]pyridine ring, which is further connected to an ethanamine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Ring: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Attachment of the Ethanamine Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the ethanamine precursor with the imidazo[1,2-a]pyridine ring.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
化学反応の分析
Types of Reactions
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazo[1,2-a]pyridine ring or the ethanamine group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced forms of the imidazo[1,2-a]pyridine ring or ethanamine group.
Substitution: Compounds with various functional groups replacing the bromine atom.
科学的研究の応用
(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring are likely to play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The ethanamine group may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1R)-1-{7-chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- (1R)-1-{7-fluoroimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
- (1R)-1-{7-iodoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
Uniqueness
The presence of the bromine atom in (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride distinguishes it from its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s reactivity, binding affinity, and overall biological activity, making it unique compared to its chloro, fluoro, and iodo counterparts.
特性
分子式 |
C9H12BrCl2N3 |
|---|---|
分子量 |
313.02 g/mol |
IUPAC名 |
(1R)-1-(7-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-3-2-7(10)4-9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1 |
InChIキー |
CQFUESGVCRKRJK-QYCVXMPOSA-N |
異性体SMILES |
C[C@H](C1=CN2C=CC(=CC2=N1)Br)N.Cl.Cl |
正規SMILES |
CC(C1=CN2C=CC(=CC2=N1)Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)
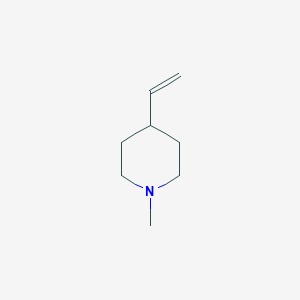
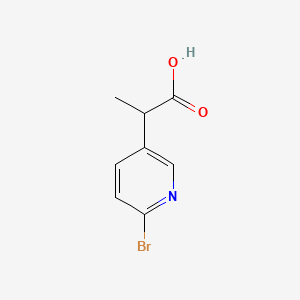

![3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
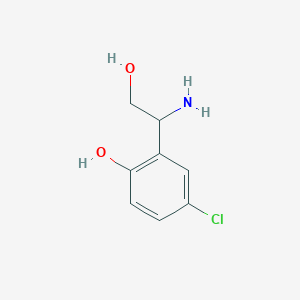
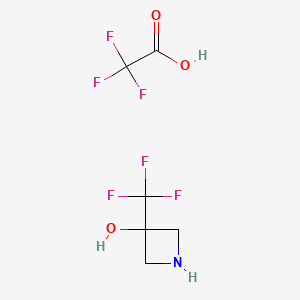
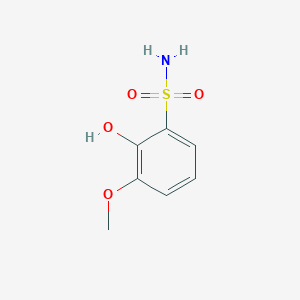
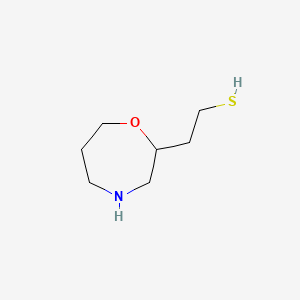
![2-{2-[(Diphenylmethyl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B13582589.png)
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
